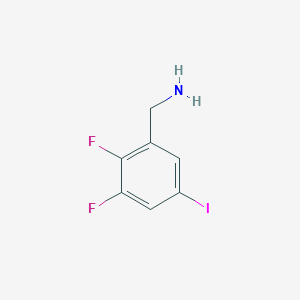

(2,3-Difluoro-5-iodophenyl)methanamine

Beschreibung

Eigenschaften

Molekularformel |

C7H6F2IN |

|---|---|

Molekulargewicht |

269.03 g/mol |

IUPAC-Name |

(2,3-difluoro-5-iodophenyl)methanamine |

InChI |

InChI=1S/C7H6F2IN/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2H,3,11H2 |

InChI-Schlüssel |

FMKODVVNVYJVJU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C(=C1CN)F)F)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Halogenation and Amination Approach

Overview:

This method involves initial selective halogenation of a phenyl precursor followed by nucleophilic amination to introduce the methanamine group. It is a conventional route adapted for halogenated aromatic compounds, especially those bearing iodine and fluorine substituents.

Halogenation of Phenyl Ring:

The starting material is typically a phenyl derivative with pre-installed fluorine and iodine groups. Halogenation can be achieved via electrophilic aromatic substitution, often using iodine monochloride (ICl) or iodine (I₂) in the presence of catalysts like iron(III) chloride to selectively iodinate the aromatic ring at the desired position (e.g., position 5).Fluorination:

Fluorine atoms at positions 2 and 3 are introduced via fluorinating reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST), which enable regioselective fluorination on the aromatic ring.Amination:

The phenyl iodide derivative undergoes nucleophilic substitution with ammonia or ammonia equivalents under controlled conditions (e.g., pressure, temperature) to generate the corresponding methanamine.

Multi-Step Synthesis via Halogen-Substituted Precursors

Overview:

This approach involves synthesizing a halogenated phenyl precursor, then transforming it into the target compound through a sequence of reactions, including amination and salt formation.

Preparation of 2,3-Difluoro-5-iodophenyl Precursors:

Starting from commercially available fluorinated phenols or anilines, iodination is performed via electrophilic substitution using iodine or iodine-based reagents, often catalyzed by copper or iron salts.Conversion to Amines:

The iodinated intermediates are subjected to nucleophilic substitution with ammonia or amines under pressure or in the presence of catalysts like Raney nickel, facilitating the formation of the corresponding methanamine.Salt Formation:

The free amine is converted into its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in anhydrous conditions, yielding the stable hydrochloride form.

One-Pot Multi-Component Reactions (MCRs)

Overview:

Recent advances have demonstrated the feasibility of synthesizing halogenated aromatic amines via one-pot multi-component reactions, which combine halogenation, substitution, and amination in a single operational step, often under green chemistry conditions.

Reactants: Aromatic precursors with fluorine substituents, iodine sources, ammonia or amines, and catalysts such as metal-free or transition metal catalysts.

Conditions: Mild temperatures (around 80°C), solvent systems like ethanol or acetonitrile, and sometimes ultrasonic irradiation to accelerate reactions.

Catalysts: Metal-free conditions or benign catalysts like InCl₃ have been employed to enhance selectivity and yield.

| Reaction Type | Catalysts/Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| One-pot halogenation and amination | InCl₃, ammonia | 40°C, ultrasonic irradiation | 80–95% | , |

Advanced Synthetic Routes from Patent Literature

Insights from Patent EP2462111B1:

This patent details multi-step routes involving the synthesis of related difluoro-iodo aromatic compounds, which can be adapted for the target compound. It emphasizes the use of protected intermediates, cyclopropanation, and oxidation steps to achieve regioselective halogenation and subsequent amination.

- Use of protected diol intermediates to control regioselectivity during halogenation.

- Cyclopropanation reactions to introduce structural complexity.

- Oxidative cleavage to facilitate functional group transformations.

Summary of Process:

Notes on Reaction Optimization and Yield Enhancement

Use of Ultrasonic Irradiation:

Enhances reaction rates and yields in multi-component and halogenation reactions.Catalyst Selection:

Metal-free catalysts like InCl₃ provide high regioselectivity and environmentally benign conditions.Solvent Choice:

Polar aprotic solvents such as acetonitrile or dichloromethane facilitate nucleophilic substitution and halogenation steps.Temperature Control: Mild temperatures prevent side reactions and improve selectivity.

Analyse Chemischer Reaktionen

Types of Reactions

(2,3-Difluoro-5-iodophenyl)methanamine can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

(2,3-Difluoro-5-iodophenyl)methanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2,3-Difluoro-5-iodophenyl)methanamine involves its interaction with specific molecular targets. The fluorine and iodine substituents can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

1-(2-Bromo-4-fluoro-5-methylphenyl)methanamine

- Molecular Formula : C₈H₉BrFN .

- Key Differences : Bromine replaces iodine, and a methyl group is present at position 3.

- The methyl group increases steric hindrance and lipophilicity .

(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)methanamine

- Molecular Formula: C₈H₇F₂NO₂ .

- Key Differences : A benzo-dioxol ring replaces the phenyl group, with two fluorines on the dioxol moiety.

- Implications : The electron-withdrawing dioxol ring may decrease aromatic electron density, altering reactivity in electrophilic substitutions compared to the iodine-fluorine-phenyl system .

(3,4-Difluorophenyl)(2-methoxyphenyl)methanamine

- Molecular Formula: C₁₄H₁₃F₂NO .

- Key Differences : A methoxyphenyl group is attached to the difluorophenyl core.

Halogen and Functional Group Comparisons

Q & A

Q. What are the recommended synthetic routes for (2,3-Difluoro-5-iodophenyl)methanamine?

The synthesis typically involves halogenation and functional group modification. A common approach starts with a difluorophenyl precursor, followed by iodination at the 5-position using iodine monochloride (ICl) or a palladium-catalyzed coupling reaction. The methanamine group can be introduced via reductive amination of a ketone intermediate or through nucleophilic substitution of a halogenated precursor. Enamine Ltd’s catalog lists the hydrochloride salt of this compound (CAS: EN300-28336506), suggesting aqueous workup and salt formation as final steps .

Q. How can researchers characterize the purity and structure of (2,3-Difluoro-5-iodophenyl)methanamine?

- Chromatography: HPLC or GC-MS to assess purity.

- Spectroscopy: H/C NMR to confirm substituent positions (fluorine splitting patterns and iodine’s inductive effects).

- Mass Spectrometry: High-resolution MS (HRMS) for molecular formula validation.

- InChIKey: Use standardized identifiers like

InChIKey=IWLVIVKGGLGGEH-UHFFFAOYSA-N(for structural analogs) to cross-reference databases .

Q. What safety precautions are necessary when handling this compound?

Based on structurally similar amines (e.g., (2,4,6-Trimethoxyphenyl)methanamine):

- Hazards: H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage).

- Protocols: Use fume hoods, gloves, and goggles. Neutralize spills with dilute acetic acid. Store refrigerated in airtight containers .

Advanced Research Questions

Q. How do electronic effects of fluorine and iodine substituents influence reactivity in cross-coupling reactions?

- Fluorine: Electron-withdrawing nature activates the aryl ring for electrophilic substitution but deactivates it for nucleophilic attacks.

- Iodine: Acts as a directing group and participates in Ullmann or Suzuki-Miyaura couplings due to its polarizable C–I bond.

- Example: In Pd-catalyzed reactions, iodine’s leaving group ability facilitates aryl-aryl bond formation. DFT studies (e.g., B3LYP functional) can model charge distribution to predict reactive sites .

| Substituent | Electronic Effect | Reactivity Impact |

|---|---|---|

| Fluorine (2,3-) | Strong σ-withdrawing | Increases ring acidity |

| Iodine (5-) | Weak π-donor | Enhances cross-coupling efficiency |

Q. What computational methods are suitable for predicting thermodynamic properties?

- Density Functional Theory (DFT): Use hybrid functionals like B3LYP to model exchange-correlation effects. Basis sets (e.g., 6-311+G(d,p)) account for iodine’s relativistic effects.

- Thermochemical Accuracy: Benchmark against experimental atomization energies (average deviation ±2.4 kcal/mol in similar systems) .

Q. How does iodine facilitate radio-labeling or crystallography studies?

- Radio-labeling: I isotopes enable tracking in pharmacokinetic studies.

- Crystallography: Iodine’s high electron density improves X-ray diffraction resolution. For example, analogs like (2-Bromo-5-(trifluoromethyl)phenyl)methanamine show clear halogen bonding in crystal structures .

Q. What strategies resolve contradictions in reported biological activities of derivatives?

- Systematic SAR Studies: Vary substituents (e.g., replace iodine with bromine) to isolate electronic vs. steric effects.

- Validation: Reproduce assays under controlled conditions (pH, solvent) to minimize artifacts. For example, oxadiazole analogs show conflicting antimicrobial data due to solubility differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.